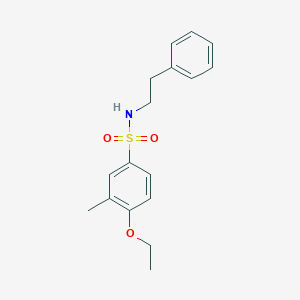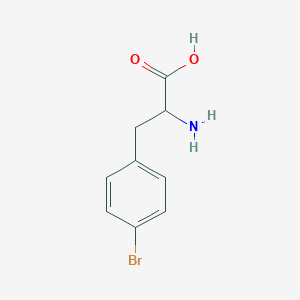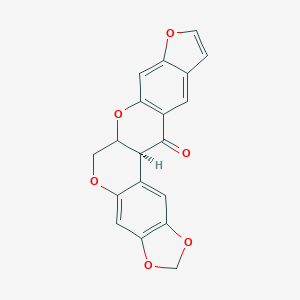
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as EPM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EPM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its relatively low toxicity. Additionally, this compound is soluble in organic solvents, making it easy to work with in the lab. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide. One direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
合成方法
The synthesis of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to possess anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
属性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-3-21-17-10-9-16(13-14(17)2)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3 |
InChI 键 |
WOIAHERNVGDKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)




